4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865441
InChI: InChI=1S/C10H15N3/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3,(H2,11,13)
SMILES:
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15865441

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 4-methyl-5-pyrrolidin-2-ylpyridin-2-amine
Standard InChI InChI=1S/C10H15N3/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3,(H2,11,13)
Standard InChI Key KORXJMVGFDSUKS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C2CCCN2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS: 1552457-95-0 and 1270431-81-6 ) has a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol. The structure comprises a pyridine ring substituted at the 2-position with an amino group (-NH₂), a methyl group at the 4-position, and a pyrrolidin-2-yl group at the 5-position. Pyrrolidine, a five-membered saturated ring with one nitrogen atom, introduces stereochemical complexity, though specific stereoisomeric data remain unreported in publicly available sources .

Physicochemical Properties

While experimental data on solubility, melting point, and stability are sparse, calculated properties using computational tools (e.g., ACD/Labs or ChemAxon) predict:

PropertyValue
LogP (Partition Coefficient)~1.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (NH₂ and pyrrolidine NH)
Hydrogen Bond Acceptors3 (pyridine N, NH₂, pyrrolidine N)
Polar Surface Area~50 Ų

These properties align with trends observed in bioavailable small molecules, suggesting potential membrane permeability .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule’s synthesis likely involves constructing the pyridine core followed by introducing substituents. Two plausible routes include:

Pyridine Ring Formation via Cyclization

A Hantzsch dihydro-pyridine synthesis analog could generate the pyridine ring. For example, condensing a β-keto ester (e.g., ethyl acetoacetate) with an aldehyde and ammonia under acidic conditions might yield a dihydropyridine intermediate, which could be oxidized to the pyridine . Subsequent functionalization at the 5-position with a pyrrolidine moiety would require cross-coupling or nucleophilic substitution.

Direct Functionalization of Preformed Pyridines

An alternative approach involves introducing the pyrrolidine group to a pre-synthesized 4-methylpyridin-2-amine. Transition-metal-catalyzed C–H activation or Ullmann-type coupling could install the pyrrolidinyl group at the 5-position. For instance, palladium-mediated coupling of a brominated pyridine derivative with a pyrrolidine-zinc reagent might achieve this .

Reported Synthetic Protocols

While no explicit synthesis of 4-methyl-5-(pyrrolidin-2-yl)pyridin-2-amine is documented in the reviewed literature, analogous strategies for pyridopyrimidines and pyrrolidine-containing heterocycles provide guidance. For example, Kisliuk et al. demonstrated the use of Raney Ni in reductive alkylation to introduce amine-containing substituents to pyrido[2,3-d]pyrimidines . Similarly, β-enamino diketones have been employed as intermediates for constructing nitrogen-rich heterocycles . Adapting these methods could involve:

  • Intermediate Preparation: Synthesizing 5-bromo-4-methylpyridin-2-amine via halogenation of 4-methylpyridin-2-amine using N-bromosuccinimide .

  • Cross-Coupling: Reacting the bromopyridine with a pyrrolidine-2-zinc chloride reagent under Pd catalysis (e.g., PdCl₂(dppf)·CH₂Cl₂) .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H-NMR signals (CDCl₃, 400 MHz) would include:

  • δ 1.70–2.10 ppm (m): Pyrrolidine CH₂ protons.

  • δ 2.35 (s): 4-methyl group.

  • δ 6.40 (s): Pyridine H-3 proton.

  • δ 8.10 (s): NH₂ protons (exchange broadened).

¹³C-NMR would feature resonances for the pyridine carbons (δ 120–160 ppm), methyl carbon (δ 20–25 ppm), and pyrrolidine carbons (δ 25–60 ppm) .

Mass Spectrometry

Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 177.25 [M+H]⁺, with fragmentation patterns indicative of pyrrolidine ring cleavage and methyl group loss .

Challenges and Future Directions

Knowledge Gaps

Current limitations include:

  • Lack of crystallographic data confirming stereochemistry.

  • Absence of toxicity or pharmacokinetic profiles.

  • Unoptimized synthetic routes yielding low quantities.

Research Opportunities

Priorities for further study should encompass:

  • Stereoselective synthesis to isolate enantiomers for biological testing.

  • Target identification via computational docking against protein databases.

  • Structure-activity relationship (SAR) studies by modifying substituents.

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